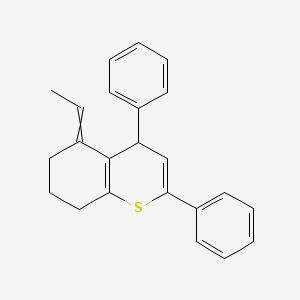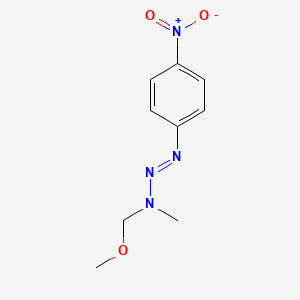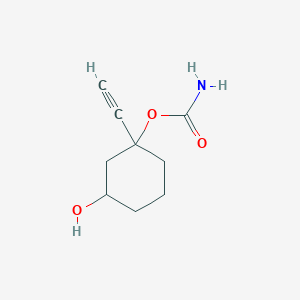![molecular formula C22H32Si2 B14357239 (But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] CAS No. 95093-47-3](/img/structure/B14357239.png)
(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] is a complex organosilicon compound It features a but-2-ene backbone with two dimethyl(4-methylphenyl)silane groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] typically involves the hydrosilylation of butadiene with dimethyl(4-methylphenyl)silane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, forming silanols or siloxanes.
Reduction: Reduction reactions can target the double bond in the but-2-ene backbone, converting it to a single bond.
Substitution: The aromatic rings in the dimethyl(4-methylphenyl)silane groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Saturated silane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential use as bioactive molecules. Their interactions with biological systems can provide insights into new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential use in drug delivery systems. The silicon centers can be functionalized to attach various drug molecules, enhancing their stability and bioavailability.
Industry: In the industrial sector, (But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] is used in the production of advanced materials, such as high-performance polymers and coatings. Its unique properties contribute to the development of materials with improved mechanical and thermal stability.
Mécanisme D'action
The mechanism of action of (But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] involves its interaction with various molecular targets. The silicon centers can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.
Molecular Targets and Pathways:
Silicon Centers: The silicon atoms can interact with nucleophiles, leading to the formation of silanol or siloxane derivatives.
Aromatic Rings: The aromatic rings can participate in π-π stacking interactions, influencing the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Dimethylphenylsilane: A related compound with one phenyl group attached to the silicon atom.
Diphenylsilane: Another related compound with two phenyl groups attached to the silicon atom.
Uniqueness: (But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane] stands out due to its unique but-2-ene backbone and the presence of two dimethyl(4-methylphenyl)silane groups. This structure provides a combination of flexibility and stability, making it suitable for a wide range of applications in chemistry and materials science.
Propriétés
Numéro CAS |
95093-47-3 |
|---|---|
Formule moléculaire |
C22H32Si2 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
4-[dimethyl-(4-methylphenyl)silyl]but-2-enyl-dimethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C22H32Si2/c1-19-9-13-21(14-10-19)23(3,4)17-7-8-18-24(5,6)22-15-11-20(2)12-16-22/h7-16H,17-18H2,1-6H3 |
Clé InChI |
GLLCDKYTZGYQAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C)(C)CC=CC[Si](C)(C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
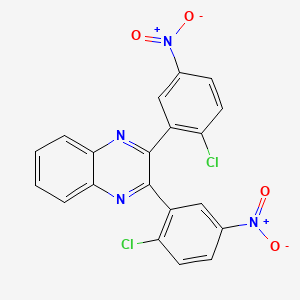
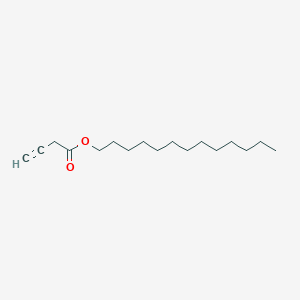
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
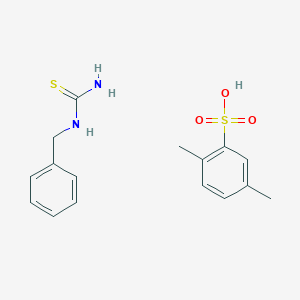
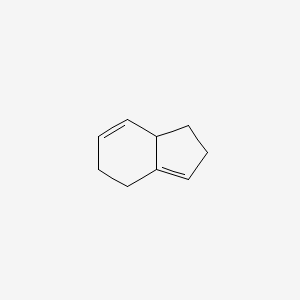
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)


